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Compound of Interest

Compound Name: Dimoxamine

Cat. No.: B1228160 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed laboratory protocol for the synthesis of Dimoxamine, a

phenethylamine derivative also known as 4C-D or Ariadne. The synthesis is a two-step process

commencing with a Henry condensation reaction to form a nitrostyrene intermediate, which is

subsequently reduced to the final product. This protocol includes detailed methodologies,

reagent quantities, reaction conditions, and purification techniques. All quantitative data is

summarized for clarity, and a visual representation of the synthetic workflow is provided.

Introduction
Dimoxamine, with the IUPAC name 1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine, is a

psychoactive compound first synthesized by Alexander Shulgin.[1][2] It is a homolog of 2C-D

and DOM. The synthesis of Dimoxamine follows classical phenethylamine synthesis routes.[3]

The key steps involve the formation of a β-nitrostyrene intermediate through a Henry reaction,

followed by the reduction of this intermediate to the primary amine.[3] This protocol outlines a

reliable method for the laboratory-scale synthesis of Dimoxamine.
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2,5-Dimethoxy-4-methylbenzaldehyde

Nitroethane

Intermediate:

1-(2,5-Dimethoxy-4-methylphenyl)-2-nitrobut-1-ene

Final Product:

Dimoxamine (1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine)

Reaction Scheme:

Experimental Protocols
Step 1: Synthesis of 1-(2,5-Dimethoxy-4-
methylphenyl)-2-nitrobut-1-ene (Nitrostyrene
Intermediate)
This procedure is adapted from established Henry condensation reactions for analogous

compounds.

Materials and Reagents:

Reagent
Molecular Weight (
g/mol )

Quantity Moles

2,5-Dimethoxy-4-

methylbenzaldehyde
180.20 18.0 g 0.1

Nitroethane 75.07 15.0 mL ~0.2

Anhydrous

Ammonium Acetate
77.08 7.7 g 0.1

Glacial Acetic Acid 60.05 100 mL -

Procedure:
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add

2,5-dimethoxy-4-methylbenzaldehyde (18.0 g, 0.1 mol).

Add glacial acetic acid (100 mL) to dissolve the aldehyde.

Add nitroethane (15.0 mL, ~0.2 mol) and anhydrous ammonium acetate (7.7 g, 0.1 mol) to

the solution.

Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring for 2-4

hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A yellow

precipitate of the nitrostyrene will form.

Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the

filtrate is neutral.

Recrystallize the crude product from a suitable solvent, such as ethanol or isopropanol, to

obtain pure 1-(2,5-dimethoxy-4-methylphenyl)-2-nitrobut-1-ene.

Dry the purified product in a desiccator under vacuum.

Quantitative Data (Expected):

Parameter Value

Yield 75-85%

Purity >95% (by NMR)

Step 2: Synthesis of Dimoxamine (Reduction of the
Nitrostyrene Intermediate)
This procedure utilizes lithium aluminum hydride (LiAlH₄) for the reduction of the nitrostyrene

intermediate. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme
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care under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

Materials and Reagents:

Reagent
Molecular Weight (
g/mol )

Quantity Moles

1-(2,5-Dimethoxy-4-

methylphenyl)-2-

nitrobut-1-ene

251.27 25.1 g 0.1

Lithium Aluminum

Hydride (LiAlH₄)
37.95 11.4 g 0.3

Anhydrous

Tetrahydrofuran (THF)
72.11 500 mL -

1 M Hydrochloric Acid

(HCl)
- As needed -

5 M Sodium

Hydroxide (NaOH)
- As needed -

Dichloromethane

(DCM)
84.93 500 mL -

Anhydrous

Magnesium Sulfate

(MgSO₄)

120.37 As needed -

Procedure:

Set up a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux

condenser with a drying tube, and a dropping funnel under an inert atmosphere.

Carefully add lithium aluminum hydride (11.4 g, 0.3 mol) to 250 mL of anhydrous THF in the

flask.

In a separate beaker, dissolve 1-(2,5-dimethoxy-4-methylphenyl)-2-nitrobut-1-ene (25.1 g,

0.1 mol) in 250 mL of anhydrous THF.
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Slowly add the nitrostyrene solution to the LiAlH₄ suspension via the dropping funnel over a

period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to

maintain a gentle reflux.

After the addition is complete, continue to reflux the mixture for an additional 4-6 hours.

Cool the reaction mixture in an ice bath.

Quenching (Fieser workup): Cautiously and slowly add the following dropwise while stirring

vigorously:

11.4 mL of water

11.4 mL of 15% aqueous sodium hydroxide

34.2 mL of water

A granular white precipitate of aluminum salts will form. Stir the mixture at room temperature

for 30 minutes.

Filter the mixture through a pad of Celite® and wash the precipitate thoroughly with THF.

Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain

the crude Dimoxamine freebase as an oil.

Purification:

Dissolve the crude oil in dichloromethane (DCM).

Extract with 1 M HCl to convert the amine to its hydrochloride salt, which will move to the

aqueous layer.

Separate the aqueous layer and wash it with DCM to remove any non-basic impurities.

Basify the aqueous layer with 5 M NaOH until a pH of >12 is reached.

Extract the liberated freebase with DCM (3 x 100 mL).
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Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the

solvent to yield purified Dimoxamine freebase.

Quantitative Data (Expected):

Parameter Value

Yield 60-75%

Purity >98% (by GC-MS)

Visualizations
Synthesis Workflow

Step 1: Henry Condensation

Step 2: Reduction Purification

2,5-Dimethoxy-4-
methylbenzaldehyde

Henry Reaction
(NH4OAc, Acetic Acid, Reflux)

Nitroethane

1-(2,5-Dimethoxy-4-methylphenyl)
-2-nitrobut-1-ene

ReductionLiAlH4, Anhydrous THF Dimoxamine Crude Dimoxamine Acid-Base Extraction Pure Dimoxamine

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1228160#laboratory-protocol-for-dimoxamine-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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